molecular formula C10H17NO3 B14292267 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione CAS No. 129051-85-0

1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione

Cat. No.: B14292267
CAS No.: 129051-85-0
M. Wt: 199.25 g/mol
InChI Key: BIKMYXBBCSSQLK-UHFFFAOYSA-N
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Description

1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a hydroxyhexyl group at the first position and a dione group at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 6-bromohexanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 6-bromohexanol attacks the carbonyl carbon of pyrrolidine-2,5-dione, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The dione group can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation, while amines are used for amination reactions.

Major Products Formed

    Oxidation: Formation of 1-(6-oxohexyl)pyrrolidine-2,5-dione or 1-(6-carboxyhexyl)pyrrolidine-2,5-dione.

    Reduction: Formation of 1-(6-hydroxyhexyl)pyrrolidine-2,5-diol.

    Substitution: Formation of 1-(6-halogenhexyl)pyrrolidine-2,5-dione or 1-(6-aminohexyl)pyrrolidine-2,5-dione.

Scientific Research Applications

1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(Hydroxymethyl)pyrrolidine-2,5-dione: Similar structure but with a hydroxymethyl group instead of a hydroxyhexyl group.

    1-(6-Hydroxyhexyl)-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a pyrrolidine ring.

    Pyrrolidine-2,5-dione derivatives: Various derivatives with different substituents at the first position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

129051-85-0

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

1-(6-hydroxyhexyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H17NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h12H,1-8H2

InChI Key

BIKMYXBBCSSQLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCCCCCO

Origin of Product

United States

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